3-[3-(benzylamino)propyl]-4(3H)-quinazolinone -

3-[3-(benzylamino)propyl]-4(3H)-quinazolinone

Catalog Number: EVT-4698853
CAS Number:
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

FR247304

Compound Description: FR247304 (5-chloro-2-[3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(3H)-quinazolinone) is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. [, ] Studies demonstrate its neuroprotective effects in both in vitro and in vivo models of cerebral ischemia and Parkinson's disease, attributed to its ability to prevent PARP overactivation and subsequent NAD depletion. [, ]

Relevance: FR247304 shares the core 4(3H)-quinazolinone structure with 3-[3-(benzylamino)propyl]-4(3H)-quinazolinone. Both compounds feature a substituent at the 2-position, although FR247304 possesses a longer and more complex propyl chain incorporating a dihydropyridine ring system. [, ]

FR255595

Compound Description: FR255595 (2-{3-[4-(4-chlorophenyl)-1-piperazinyl] propyl}-4(3H)-quinazolinone) is another potent PARP-1 inhibitor, exhibiting neuroprotective effects in models of cell death and Parkinson's disease. [] Similar to FR247304, its mechanism of action involves preventing PARP overactivation and NAD depletion. []

(S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372)

Compound Description: (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one, also known as IHMT-PI3Kδ-372, is a potent and selective PI3Kδ inhibitor. [] It shows promise for treating chronic obstructive pulmonary disease (COPD) due to its ability to inhibit PI3Kδ-mediated AKT phosphorylation and improve lung function in rodent models of pulmonary inflammation. []

Relevance: This compound belongs to the 4(3H)-quinazolinone class, similar to 3-[3-(benzylamino)propyl]-4(3H)-quinazolinone. Both compounds have substitutions at the 2-position of the quinazolinone ring. [] IHMT-PI3Kδ-372 is characterized by a cyclopropyl group at the 3-position and a complex propyl chain at the 2-position incorporating a pyrazolopyrimidine moiety. []

2-(3-(3-(1-piperidinylmethyl)phenoxy)propylamino)-4 (3H)-quinazolinone (NO-794)

Compound Description: 2-(3-(3-(1-piperidinylmethyl)phenoxy)propylamino)-4 (3H)-quinazolinone, designated as NO-794, acts as a potent and selective histamine H2-receptor antagonist. [] Its mechanism involves slow, seemingly irreversible antagonism of histamine H2-receptors, demonstrating efficacy in inhibiting gastric acid secretion in animal models. []

3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone sodium salt (MDL 427)

Compound Description: 3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone sodium salt, known as MDL 427, exhibits antiallergic properties. [] Its activity is attributed to the presence of an accessible electrophilic center and an acidic functionality. [] MDL 427 effectively inhibits allergic responses in animal models. []

Relevance: MDL 427 belongs to the 4(3H)-quinazolinone family, like 3-[3-(benzylamino)propyl]-4(3H)-quinazolinone. They both share the same core structure, with MDL 427 having a 1H-tetrazol-5-yl substituent at the 3-position. [] This highlights the importance of substitutions on the quinazolinone ring for diverse biological activities. []

Properties

Product Name

3-[3-(benzylamino)propyl]-4(3H)-quinazolinone

IUPAC Name

3-[3-(benzylamino)propyl]quinazolin-4-one

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C18H19N3O/c22-18-16-9-4-5-10-17(16)20-14-21(18)12-6-11-19-13-15-7-2-1-3-8-15/h1-5,7-10,14,19H,6,11-13H2

InChI Key

PPRUAVUQXCFTDG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCCCN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

C1=CC=C(C=C1)CNCCCN2C=NC3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.